Product packaging for [1-(Dimethylamino)cyclohexyl]methanol(Cat. No.:CAS No. 4368-61-0)

[1-(Dimethylamino)cyclohexyl]methanol

Cat. No.: B12115022
CAS No.: 4368-61-0
M. Wt: 157.25 g/mol
InChI Key: SYWNSKBWIROVPF-UHFFFAOYSA-N
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Description

[1-(Dimethylamino)cyclohexyl]methanol is a chemical compound of significant interest in organic and medicinal chemistry research. This organic building block is characterized by a cyclohexane ring substituted with both a methanol group and a dimethylamino group at the same carbon atom, making it a versatile intermediate for chemical synthesis. Its primary research application lies in its role as a key synthetic precursor. Most notably, it is used in the synthesis of more complex molecules, such as the pharmaceutical compound AH-7921, a synthetic opioid receptor agonist that has been studied pre-clinically . Researchers value this compound for its structure, which allows for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. The mechanism of action for this compound itself is not direct, as its research value is primarily derived from its chemical reactivity and its incorporation into target molecules during multi-step synthetic routes. It is crucial to note that this compound is intended for use in controlled laboratory settings by qualified professionals. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All handling and storage should conform to applicable safety regulations, and users are responsible for ensuring compliance with all local, state, national, and international laws regarding the possession and use of this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B12115022 [1-(Dimethylamino)cyclohexyl]methanol CAS No. 4368-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(dimethylamino)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-10(2)9(8-11)6-4-3-5-7-9/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWNSKBWIROVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498138
Record name [1-(Dimethylamino)cyclohexyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4368-61-0
Record name [1-(Dimethylamino)cyclohexyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 1 Dimethylamino Cyclohexyl Methanol

Established Synthetic Routes and Their Mechanistic Underpinnings

The formation of [1-(Dimethylamino)cyclohexyl]methanol relies on well-established organic reactions that are fundamental to the synthesis of amino alcohols and related compounds.

Mannich Reaction-Based Approaches for the Formation of this compound

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (in this case, cyclohexanone), an aldehyde (typically formaldehyde), and a primary or secondary amine (dimethylamine). testbook.comresearchgate.netnih.govorganic-chemistry.org This reaction is a classic method for the aminoalkylation of carbonyl compounds. nih.gov The product of a Mannich reaction is a β-amino carbonyl compound known as a Mannich base. testbook.comnih.gov

Cyclohexanone (B45756) + Formaldehyde (B43269) + Dimethylamine (B145610) → 2-((Dimethylamino)methyl)cyclohexanone + H₂O testbook.com

The efficiency and outcome of the Mannich reaction are highly dependent on several factors that can be fine-tuned to maximize the yield and purity of the desired product.

pH: The pH of the reaction medium plays a critical role in the reaction mechanism. acs.org Acidic conditions are often employed to facilitate the formation of the electrophilic iminium ion. researchgate.net However, both acidic and basic media can be used, with different mechanisms indicated for each. acs.org Kinetic data on the reaction between cyclohexanone, dimethylamine, and formaldehyde show that complex mechanisms can occur at intermediate pH values. acs.org In acidic media, the reaction rate is generally slower than in basic media and can be independent of pH at low pH values. acs.org Conversely, the base-catalyzed reaction rate increases at higher pH values. acs.org

Temperature: The reaction is often carried out at elevated temperatures, with refluxing in a solvent like ethanol (B145695) being a common practice. nih.gov The specific temperature can influence the reaction rate and the formation of byproducts.

Reaction Time: Adequate reaction time is necessary to ensure the completion of the reaction. A typical procedure involves refluxing the reaction mixture for several hours. researchgate.netnih.gov

A general laboratory procedure involves refluxing a mixture of the ketone, dimethylamine hydrochloride, paraformaldehyde, and a catalytic amount of concentrated HCl in ethanol for about 3 hours. nih.gov After cooling and addition of acetone, the product crystallizes and can be collected. nih.gov

Interactive Table: Effect of Reaction Conditions on Mannich Reaction

ParameterConditionEffect on Reaction
pH AcidicPromotes iminium ion formation; slower rate at low pH. researchgate.netacs.org
BasicInvolves carbanion reaction; rate increases with pH. acs.org
IntermediateComplex mechanisms. acs.org
Temperature RefluxIncreases reaction rate. nih.gov
Reaction Time Several hoursEnsures reaction completion. researchgate.netnih.gov
Role of Cyclohexanone, Dimethylamine, and Formaldehyde in Adduct Formation

The three components of the Mannich reaction each play a distinct and crucial role in the formation of the final adduct. testbook.com

Cyclohexanone: As a ketone with α-hydrogens, cyclohexanone acts as the active hydrogen compound. testbook.com It provides the nucleophilic carbon that attacks the electrophilic species formed from the amine and aldehyde.

Dimethylamine: This secondary amine is the nitrogen source in the Mannich base. testbook.comresearchgate.net It reacts with formaldehyde to form an intermediate dimethylaminomethylol, which then dehydrates to form the highly reactive Eschenmoser's salt (dimethylaminomethylidene iminium ion). acs.org

Formaldehyde: Formaldehyde is the aldehyde component that reacts with dimethylamine to generate the electrophilic iminium ion. testbook.comacs.org This iminium ion is the key intermediate that is then attacked by the enol or enolate form of cyclohexanone.

The mechanism proceeds through the formation of an iminium ion from dimethylamine and formaldehyde, which then undergoes nucleophilic attack by the enol form of cyclohexanone to yield the β-amino carbonyl compound, 2-((Dimethylamino)methyl)cyclohexanone. testbook.comvaia.com

Reductive Amination Strategies in the Synthesis of this compound Precursors

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. libretexts.org This process involves the conversion of a ketone or aldehyde to an amine in the presence of a reducing agent and an amine. libretexts.org For the synthesis of precursors to this compound, reductive amination of cyclohexanone derivatives is a key strategy.

Catalytic hydrogenation is a widely used technique for reduction in organic synthesis. Raney nickel, a fine-grained nickel-aluminium alloy, is a common catalyst for this purpose due to its high catalytic activity and stability. wikipedia.org It is effective in reducing a variety of functional groups, including nitriles and carbonyls, and is used in the reductive alkylation of amines. wikipedia.org

In the context of synthesizing this compound precursors, Raney nickel can be used to reduce a nitrile group in a precursor molecule to a primary amine. For instance, the reduction of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol can be achieved using Raney nickel under hydrogen pressure to yield the corresponding amine. google.com Raney nickel is also employed in the reductive amination of ketones to amines. google.com The process can be carried out with hydrogen gas over a nickel catalyst. libretexts.org

Interactive Table: Applications of Raney Nickel in Synthesis

Reaction TypeSubstrateProductReference
Reductive AminationKetonesAmines google.com
Reduction of Nitriles1-[cyano(4-methoxyphenyl)methyl]cyclohexanol1-[2-amino-(4-methoxyphenyl)ethyl]cyclohexanol google.com
HydrogenationBenzeneCyclohexane (B81311) wikipedia.org
Selective Reduction of Intermediate Functional Groups

The synthesis of this compound often involves multi-step processes where the selective reduction of specific functional groups is crucial. For example, a precursor containing both a carbonyl group and a nitrile group might require the selective reduction of the nitrile to an amine without affecting the carbonyl, or vice versa.

The choice of reducing agent and reaction conditions determines the selectivity of the reduction. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both nitriles and amides, milder or more specific reagents are needed for selective transformations. libretexts.org For instance, sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent often used in reductive aminations because it selectively reduces the iminium ion intermediate without significantly reducing the starting ketone or aldehyde. orgsyn.org

In a related synthesis, the reduction of a cyano group in the presence of a hydroxyl group can be performed. For example, the reduction of 4-benzyl-1-cyano-1-(dimethylamino)cyclohexane to (1-aminomethyl-4-benzyl-1-cyclohexyl)dimethylamine can be achieved using lithium aluminum hydride. prepchem.com

Advanced Synthetic Strategies and Analog Preparation

Advanced synthetic routes allow for precise control over the molecular architecture of this compound and its analogs, enabling the creation of structurally diverse compounds for various scientific investigations.

Stereoselective Synthesis of Chiral this compound Analogs

The introduction of chirality into the this compound scaffold is crucial for developing enantiomerically pure compounds, which is often a prerequisite for pharmaceutical applications. Stereoselective synthesis can be approached by establishing chiral centers on the cyclohexane ring or by employing enantioselective reagents.

The cyclohexane ring serves as a versatile scaffold for creating multiple stereogenic centers. The stereoselective synthesis of highly substituted cyclohexanone skeletons, which are precursors to the target amino alcohols, is a key strategy. These methods often provide access to complex molecular structures with several adjacent stereogenic centers.

One powerful approach involves organocatalytic domino or cascade reactions. For instance, a one-pot sequential organocatalysis utilizing a bifunctional amino-squaramide and an achiral base can yield highly substituted cyclohexane derivatives with five stereogenic centers, including two vicinal tetrasubstituted carbons, in excellent yields and high stereoselectivities (>30:1 dr and 96–99% ee). Another strategy is the cascade inter–intramolecular double Michael reaction of curcumins with arylidenemalonates, which produces highly functionalized cyclohexanones with a high degree of diastereoselectivity.

Furthermore, the Sharpless asymmetric dihydroxylation is a well-established method for the enantioselective synthesis of chiral vicinal diols from alkenes, which can serve as key intermediates in the synthesis of chiral cyclohexane-based structures. Biological methods, such as using engineered amine dehydrogenases (AmDHs), also offer a route for the one-step synthesis of chiral amino alcohols through the asymmetric reductive amination of α-hydroxy ketones.

Chiral auxiliaries and catalysts are instrumental in guiding the stereochemical outcome of reactions to produce specific enantiomers of this compound analogs. A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to control the stereochemistry of subsequent reactions, after which it can be removed.

Chiral Auxiliaries: Several types of chiral auxiliaries have been effectively used in asymmetric synthesis. Cyclohexyl-based auxiliaries, such as trans-2-phenyl-1-cyclohexanol, are effective in achieving high diastereofacial selectivity in various carbon-carbon bond-forming reactions. Oxazolidinones, often referred to as Evans' auxiliaries, are widely used for stereoselective alkylation and aldol (B89426) reactions, allowing for the construction of specific stereocenters which can be precursors to chiral amino alcohols. Other notable auxiliaries include camphorsultam and pseudoephedrine. These auxiliaries are typically attached to a precursor molecule, direct a stereoselective transformation, and are then cleaved to yield the chiral product.

Chiral Catalysts: Catalytic enantioselective methods offer a more atom-economical approach to chiral synthesis. A variety of catalytic systems have been developed for the synthesis of chiral amino alcohols.

Catalytic SystemReaction TypeKey Features
Chromium-based Catalysts Asymmetric cross-coupling of aldehydes and iminesFacilitates modular synthesis of chiral β-amino alcohols via a radical polar crossover strategy.
Copper-based Catalysts Radical C–H amination of alcoholsEnables enantioselective and regioselective synthesis of β-amino alcohols through a multi-catalytic radical relay mechanism.
Chiral Lewis Acids (e.g., LiAl(BINOL)₂)Michael additionUsed to catalyze reactions like the addition of diethyl malonate to cyclopentenone, creating chiral centers.
Organocatalysts (e.g., Proline, Squaramides)Aldol, Michael, and Mannich reactionsProline and its derivatives can catalyze intramolecular aldol reactions to form chiral cyclohexane rings. Chiral squaramide catalysts can promote enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals.

These catalytic methods often provide high enantiomeric excess (ee) and are crucial for the efficient production of single-enantiomer compounds. For example, a chromium-catalyzed asymmetric cross aza-pinacol coupling can yield chiral β-amino alcohol products with up to 99% ee.

Derivatization and Structural Modification from this compound

This compound is a versatile chemical intermediate that can undergo various transformations to yield a range of derivatives. The presence of both a hydroxyl group and a tertiary amine allows for selective modifications at either functional group.

Common derivatization reactions include:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid, providing entry into other classes of compounds.

Substitution: The dimethylamino group can potentially participate in nucleophilic substitution reactions, allowing for its replacement by other functional groups.

These reactions expand the chemical space accessible from the parent compound, enabling the synthesis of a diverse library of related molecules for further study.

Chemical Reactivity and Transformation Mechanisms of 1 Dimethylamino Cyclohexyl Methanol

Functional Group Transformations and Interconversions

The reactivity of [1-(Dimethylamino)cyclohexyl]methanol is primarily centered around the chemical transformations of its hydroxyl and dimethylamino moieties. These functional groups can be independently or concertedly modified through a range of oxidative, reductive, and substitution reactions.

Oxidation Reactions of the Hydroxyl Group to Carbonyls (Ketones and Aldehydes)

The primary alcohol functionality of this compound can be oxidized to yield the corresponding aldehyde, [1-(dimethylamino)cyclohexyl]carbaldehyde, or further to a carboxylic acid, 1-(dimethylamino)cyclohexanecarboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Common oxidizing agents such as those based on chromium(VI) and manganese(VII) are effective for this transformation. The presence of the tertiary amine can influence the reaction pathway, potentially by coordinating with the metal center of the oxidant or by affecting the pH of the reaction medium.

Potassium Permanganate (B83412) (KMnO₄): A powerful oxidizing agent, potassium permanganate can oxidize the primary alcohol in this compound to a carboxylic acid. youtube.com The reaction typically proceeds under basic, neutral, or acidic conditions. Under basic or neutral conditions, a cyclic manganate (B1198562) ester intermediate is proposed to form, which then collapses to yield the aldehyde. youtube.com Due to the strong oxidizing nature of permanganate, the aldehyde is usually not isolated and is further oxidized to the carboxylate salt, which upon acidic workup gives the carboxylic acid. The reaction mechanism involves the transfer of oxygen atoms from the permanganate ion to the organic substrate. youtube.com

Chromium Trioxide (CrO₃): Chromium trioxide, often used in the form of the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), is another potent oxidizing agent for converting primary alcohols to carboxylic acids. libretexts.org The mechanism involves the formation of a chromate (B82759) ester from the alcohol and chromic acid (formed in situ from CrO₃ and H₂SO₄). libretexts.org A base (often water) then abstracts a proton from the carbon bearing the hydroxyl group, leading to the elimination of a reduced chromium species and the formation of a carbon-oxygen double bond, yielding an aldehyde. libretexts.org Similar to permanganate, the aldehyde is typically further oxidized to the carboxylic acid under these conditions. Milder chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), could potentially be employed for the selective oxidation to the aldehyde, arresting the reaction at that stage.

Reduction Reactions to Alter Amine and Alcohol Functionalities

Reduction reactions of this compound can target either the hydroxyl group or, under more forcing conditions, potentially the dimethylamino group. The choice of reducing agent is critical for achieving selectivity.

Lithium Aluminum Hydride (LiAlH₄): As a powerful and non-selective reducing agent, LiAlH₄ can reduce a wide range of functional groups. masterorganicchemistry.com While it readily reduces aldehydes, ketones, esters, and carboxylic acids to alcohols, its effect on a primary alcohol like the one in this compound is minimal under standard conditions. masterorganicchemistry.com However, LiAlH₄ is capable of reducing amides and nitriles to amines. masterorganicchemistry.com The dimethylamino group, being a tertiary amine, is generally stable to reduction by LiAlH₄. Therefore, if the hydroxyl group of this compound were first oxidized to a carbonyl group (aldehyde or carboxylic acid), subsequent reduction with LiAlH₄ would regenerate the primary alcohol. masterorganicchemistry.comyoutube.com

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent compared to LiAlH₄. numberanalytics.com It is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. numberanalytics.commasterorganicchemistry.com NaBH₄ does not typically reduce esters, carboxylic acids, or amides under standard conditions. masterorganicchemistry.com Similar to LiAlH₄, NaBH₄ will not reduce the primary alcohol or the tertiary amine of this compound. Its primary utility in the context of this molecule would be to reduce an aldehyde or ketone derivative back to the alcohol. The reaction is often carried out in protic solvents like methanol (B129727) or ethanol (B145695), which also serve to protonate the resulting alkoxide intermediate. stackexchange.com The presence of methanol can influence the reactivity of NaBH₄. stackexchange.comnih.gov

The selective reduction of the hydroxyl group to a methyl group or the cleavage of the dimethylamino group would require more specialized reagents and reaction conditions, and are not typically achieved with standard hydride reducing agents like LiAlH₄ or NaBH₄.

Nucleophilic Substitution Reactions Involving the Dimethylamino Moiety

The dimethylamino group in this compound is a tertiary amine. Tertiary amines are generally poor leaving groups in nucleophilic substitution reactions due to the high basicity of the would-be leaving group, the dimethylamide anion. For a substitution reaction to occur at the carbon bearing the dimethylamino group, the amine would need to be converted into a better leaving group.

One strategy to achieve this is through quaternization of the nitrogen atom by reaction with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. The resulting trimethylammonium group is a much better leaving group and can be displaced by a variety of nucleophiles in an Sɴ2 or E2 reaction, depending on the substrate and reaction conditions.

Alternatively, reaction with reagents like cyanogen (B1215507) bromide (von Braun reaction) can lead to the cleavage of the C-N bond and the introduction of a bromide at the carbon, with the nitrogen being incorporated into a cyanamide. However, the application of such reactions specifically to this compound would depend on the compatibility with the hydroxyl group.

Cyclohexane (B81311) Ring Reactivity and Stereochemical Considerations

The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain. In a 1,1-disubstituted cyclohexane, one substituent will occupy an axial position and the other an equatorial position. The relative steric bulk of the two substituents determines the preferred conformation. In the case of this compound, the dimethylaminomethyl group is sterically more demanding than the hydroxyl group. Therefore, the conformer where the dimethylaminomethyl group is in the equatorial position and the hydroxyl group is in the axial position is expected to be more stable.

This conformational preference can have significant implications for the reactivity of the functional groups. For instance, the accessibility of the axial hydroxyl group to reagents might be different from that of an equatorial hydroxyl group. Reactions that are sensitive to steric hindrance may proceed at different rates or yield different products depending on the orientation of the reacting group.

Furthermore, reactions occurring at the functional groups can be stereoselective or stereospecific, meaning they favor the formation of one stereoisomer over another. youtube.commasterorganicchemistry.comyoutube.comyoutube.com The approach of a reagent to either the hydroxyl or the dimethylamino group can be influenced by the presence of the other group on the same carbon, potentially leading to a preferred direction of attack and the formation of a specific stereoisomer of the product. For example, in the reduction of a ketone derived from this alcohol, the hydride might preferentially attack from the less sterically hindered face of the carbonyl group, leading to a diastereomeric excess of one alcohol.

Elimination Reactions (E1, E2, E1cb Mechanisms)

Elimination reactions of this compound or its derivatives would typically involve the removal of the hydroxyl group (or a derivative with better leaving group properties) and a β-hydrogen from the cyclohexane ring to form an alkene. The operative mechanism—E1, E2, or E1cb—is determined by the reaction conditions.

For an elimination reaction to occur, the hydroxyl group, which is a poor leaving group, must first be converted into a better one. This can be achieved by protonation under strongly acidic conditions or by conversion to an ester, such as a tosylate or mesylate. The presence of the tertiary amine complicates reactions under acidic conditions, as it would be preferentially protonated.

E1 (Unimolecular Elimination): This two-step mechanism involves the formation of a carbocation intermediate after the departure of the leaving group. libretexts.orglibretexts.org For this compound, if the hydroxyl group were protonated and departed as water, it would form a tertiary carbocation on the cyclohexane ring. This carbocation is relatively stable, making the E1 pathway plausible under protic, weakly basic conditions. libretexts.org The subsequent removal of a proton from an adjacent carbon by a weak base (like water or the alcohol itself) would yield the alkene. libretexts.org

E2 (Bimolecular Elimination): This is a concerted, one-step process where a strong base removes a β-hydrogen at the same time as the leaving group departs. libretexts.org This mechanism avoids a carbocation intermediate and is favored by strong, non-bulky bases. chemistrysteps.com For an E2 reaction to occur on a cyclohexane system, a strict stereochemical requirement must be met: the leaving group and the β-hydrogen must be in an anti-periplanar (trans-diaxial) arrangement. chemistrysteps.comyoutube.com

E1cb (Unimolecular Conjugate Base Elimination): This mechanism involves the formation of a carbanion intermediate and is common when a poor leaving group is present, but the β-hydrogen is particularly acidic (e.g., adjacent to a carbonyl group). libretexts.org Given the structure of this compound, the β-hydrogens on the cyclohexane ring are not sufficiently acidic to make the E1cb mechanism a likely pathway.

The following table summarizes the conditions favoring each elimination mechanism.

MechanismSubstrateBaseSolventLeaving Group
E1 Tertiary > SecondaryWeakPolar ProticGood
E2 Primary > Secondary > TertiaryStrongAprotic/ProticGood
E1cb Acidic β-HStrongVariesPoor/Good
Regioselectivity and Stereospecificity in Elimination Pathways

Regioselectivity: In cases where there are multiple, non-equivalent β-hydrogens, the regioselectivity of the elimination determines which constitutional isomer of the alkene is formed.

Zaitsev's Rule: Generally, elimination reactions favor the formation of the most stable, most highly substituted alkene. This is known as the Zaitsev product. chemistrysteps.comlibretexts.org E1 reactions almost exclusively yield the Zaitsev product because the transition state leading to the more stable alkene is lower in energy. chemistrysteps.com

Hofmann Rule: With a sterically hindered base, the less substituted (Hofmann) product may be favored in E2 reactions, as the base removes the more accessible, less sterically hindered β-hydrogen. libretexts.org

For a derivative of this compound, elimination can lead to two possible products: 1-(dimethylaminomethyl)-cyclohexene (the less substituted Hofmann-type product) and methylenecyclohexane (B74748) carrying the dimethylamino substituent (the more substituted Zaitsev-type product). Under E1 or E2 conditions with a non-bulky base, the Zaitsev product is expected to predominate.

Stereospecificity: This refers to the stereochemical outcome of a reaction on a specific stereoisomer.

E1 Reactions: As they proceed through a planar carbocation intermediate, E1 reactions are not stereospecific. The base can attack from either side of the plane, typically leading to a mixture of E/Z isomers for the most stable alkene. indusuni.ac.in

E2 Reactions: These reactions are stereospecific. The requirement for an anti-periplanar arrangement of the leaving group and β-hydrogen dictates the geometry of the resulting alkene. chemistrysteps.com On a cyclohexane ring, this translates to a trans-diaxial requirement, which has profound implications for reactivity based on the conformation of the substrate. chemistrysteps.com

Rearrangement Reactions (e.g., Pinacol-Pinacolone, Wagner-Meerwein, Demjanov Rearrangements)

The structure of this compound, a β-amino alcohol, is primed for rearrangement reactions, particularly those involving carbocation intermediates that can lead to ring expansion.

Demjanov and Tiffeneau-Demjanov Rearrangements: The classic Tiffeneau-Demjanov rearrangement is the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to yield a ring-expanded ketone. wikipedia.orgsynarchive.comnumberanalytics.com The mechanism involves the diazotization of a primary amine to form a diazonium salt, which then departs as nitrogen gas to generate a primary carbocation. wikipedia.org This is immediately followed by a 1,2-alkyl shift from the ring to the exocyclic carbon, expanding the ring by one carbon and forming a more stable, resonance-stabilized oxonium ion, which upon deprotonation gives the ketone. wikipedia.orgwikipedia.org

While this compound itself cannot undergo this reaction because it possesses a tertiary amine, a closely related primary amine analogue, 1-(aminomethyl)cyclohexan-1-ol, would be the ideal substrate. Treatment of this analogue with nitrous acid would be expected to yield cycloheptanone.

Wagner-Meerwein Rearrangement: This is a general class of carbocation 1,2-rearrangement in which a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.org This type of rearrangement is the key step in the Tiffeneau-Demjanov reaction. wikipedia.org If a carbocation were to be generated at the exocyclic carbon of a this compound derivative (for example, by loss of a leaving group other than the amine), a Wagner-Meerwein 1,2-shift of a C-C bond from the cyclohexane ring would be highly favored, leading to ring expansion. youtube.com

Pinacol-Pinacolone Rearrangement: This reaction involves the acid-catalyzed rearrangement of a 1,2-diol (a pinacol) into a ketone (a pinacolone). masterorganicchemistry.comwikipedia.org The key step is the 1,2-migration of a group to a carbocation center generated by the loss of a protonated hydroxyl group. wikipedia.org While this compound is not a diol, the mechanistically similar "semipinacol rearrangement" occurs in β-amino alcohols upon treatment with nitrous acid, which is another name for the Tiffeneau-Demjanov rearrangement. psiberg.comlibretexts.org

Conformationally Driven Reactivity on the Cyclohexane Ring

The reactivity of cyclohexane derivatives is critically dependent on the molecule's conformational equilibrium. The chair conformation is the most stable, and substituents can occupy either axial or equatorial positions. spcmc.ac.in

The bulky [1-(dimethylamino)methyl]methanol substituent will have a strong preference for the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. spcmc.ac.in This conformational preference directly impacts reactions with stereoelectronic requirements, such as the E2 elimination.

For an E2 reaction to proceed, the leaving group on the quaternary carbon (C1) must be axial to be anti-periplanar to a β-hydrogen on C2 or C6. chemistrysteps.com

Axial Leaving Group: In the conformation where the leaving group is axial, it is correctly aligned with axial β-hydrogens for E2 elimination. This conformation is less stable due to steric interactions, but it is the reactive one. youtube.comyoutube.com

The following table illustrates the effect of conformation on the rate of E2 elimination.

Leaving Group PositionConformation StabilityE2 ReactivityActivation Energy
Equatorial HighLow (Inactive)High (Requires Ring Flip)
Axial LowHigh (Active)Lower (Reactive Conformer)

This principle of conformational control is fundamental. For instance, the oxidation of cyclohexanols often proceeds faster for an axial alcohol than an equatorial one, a phenomenon attributed to the relief of steric strain in the transition state. spcmc.ac.in Similarly, any reaction on this compound that requires a specific geometry will have its rate dictated by the energetic accessibility of the necessary conformation. nih.gov

Spectroscopic and Structural Elucidation of 1 Dimethylamino Cyclohexyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like [1-(Dimethylamino)cyclohexyl]methanol. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The conformational flexibility of the cyclohexane (B81311) ring in this compound makes its analysis in solution a complex task. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information. The ¹H NMR spectrum reveals the number of different types of protons and their integration gives the ratio in which they are present. The chemical shifts of the methylene (B1212753) protons in the cyclohexane ring typically appear as a complex multiplet, while the N-methyl protons present a sharp singlet. The proton of the hydroxyl group is often a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR spectroscopy complements the proton data by showing the number of distinct carbon environments. The signals for the cyclohexyl carbons, the N-methyl groups, the hydroxymethyl carbon, and the quaternary carbon C1 can be assigned based on their expected chemical shifts.

For a deeper understanding of the three-dimensional structure, two-dimensional (2D) NMR techniques are employed. Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, helping to trace the connectivity through the cyclohexane ring. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

To probe spatial proximities and conformational preferences, Nuclear Overhauser Effect (NOE) experiments are crucial. Rotating-frame Overhauser Effect Spectroscopy (ROESY) is particularly useful for molecules of this size as it can distinguish between through-space correlations and those arising from chemical exchange. For instance, ROESY can reveal the relative orientation of the dimethylamino group and the hydroxymethyl group with respect to the cyclohexane ring protons, providing evidence for the predominant chair conformation and the axial or equatorial disposition of the substituents.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃ Note: This data is illustrative and based on typical values for similar functional groups.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 - ~68.0
CH₂OH ~3.5 (s, 2H) ~65.0
N(CH₃)₂ ~2.3 (s, 6H) ~42.0
Cyclohexyl CH₂ ~1.2-1.7 (m, 10H) ~21.0, ~25.5, ~34.0

When derivatives of this compound are synthesized containing an additional stereocenter, a pair of diastereomers can be formed. NMR spectroscopy is an exceptionally powerful tool for both quantifying the ratio of these diastereomers and assigning their relative stereochemistry.

Diastereomers are distinct chemical compounds and, as such, their corresponding nuclei are in different chemical environments. This results in separate signals in the NMR spectrum. For example, in a chiral derivative, the signals for the N-methyl groups, which are a singlet in the parent compound, might appear as two distinct singlets, one for each diastereomer. Similarly, other protons and carbons close to the new stereocenter will exhibit different chemical shifts. nih.gov

By integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum, their relative ratio in the mixture can be accurately determined. nih.gov For instance, if the N-methyl protons of one diastereomer integrate to 3 protons and the other to 1, the diastereomeric ratio is 3:1.

Stereochemical assignment often relies on NOE experiments. By irradiating a specific proton and observing which other protons show an enhancement, through-space proximities can be established. This information can then be used to build a model of the molecule and determine the relative configuration of the stereocenters in the major and minor diastereomers.

Table 2: Illustrative ¹H NMR Data for a Diastereomeric Mixture Based on the principle of resolving signals for different diastereomers. nih.gov

Diastereomer N(CH₃)₂ Signal (ppm) CH₂OH Signal (ppm) Integration Ratio
Diastereomer A 2.28 (s) 3.52 (d) 3

NMR spectroscopy can also provide insights into dynamic processes and intermolecular interactions. The chemical shift of the hydroxyl proton in this compound is sensitive to hydrogen bonding. In dilute, non-polar solvents, it will appear at a lower chemical shift, whereas in more concentrated solutions or in hydrogen-bond-accepting solvents, the signal will shift downfield due to increased hydrogen bonding.

Variable temperature (VT) NMR studies can be used to investigate dynamic processes such as the chair-to-chair interconversion of the cyclohexane ring. As the temperature is lowered, this process can slow down on the NMR timescale, leading to the broadening and eventual splitting of signals for the axial and equatorial protons, which are averaged at room temperature. The energy barrier for this ring flip can be calculated from the coalescence temperature.

Furthermore, NMR can be used to study interactions with other molecules, such as host-guest complexation or binding to a biological target, by observing changes in chemical shifts or relaxation times upon addition of the binding partner.

X-ray Crystallography

While NMR provides detailed information about the solution-state structure, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state.

For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of a single enantiomer. By crystallizing the compound and analyzing the diffraction of X-rays, a three-dimensional map of the electron density can be generated. This map reveals the precise spatial arrangement of every atom in the molecule.

When using a copper X-ray source, anomalous dispersion effects can be used to determine the absolute stereochemistry (R or S configuration) at each chiral center without the need for a heavy atom to be present, a method pioneered by Bijvoet. This provides an unequivocal assignment of the molecule's three-dimensional structure.

X-ray crystallography provides a precise picture of the molecule's conformation in the solid state. For this compound derivatives, this would confirm the chair conformation of the cyclohexane ring and establish the exact bond lengths, bond angles, and torsion angles. researchgate.net It would definitively show the orientation of the dimethylamino and hydroxymethyl substituents as either axial or equatorial.

Table 3: Representative Crystallographic Data Table This table illustrates the type of information obtained from a single-crystal X-ray diffraction experiment. researchgate.net

Parameter Value
Chemical Formula C₉H₁₉NO
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.948(3)
b (Å) 10.552(2)
c (Å) 18.215(4)
β (°) 98.54(1)
Volume (ų) 1889.7(7)
Z (molecules/unit cell) 8
Calculated Density (g/cm³) 1.095
Key Bond Length (N-C) (Å) 1.475(3)
Key Bond Length (C-O) (Å) 1.432(3)

Vibrational Spectroscopy (Infrared and Raman)

Detailed Vibrational Analysis for Functional Group Identification and Molecular Fingerprinting

The infrared and Raman spectra of this compound are characterized by a series of distinct bands corresponding to the various vibrational modes of its constituent functional groups. The analysis of these bands provides a comprehensive molecular fingerprint.

The prominent vibrational modes for this compound are associated with the O-H, C-H, C-O, and C-N bonds. The hydroxyl group (-OH) exhibits a characteristic strong, broad absorption band in the infrared spectrum, typically in the region of 3400-3200 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding between adjacent molecules. docbrown.info The corresponding O-H stretching vibration is also observable in the Raman spectrum.

Vibrations of the cyclohexyl ring and the methyl groups of the dimethylamino moiety contribute to a complex series of bands in the C-H stretching region, generally found between 3000 and 2800 cm⁻¹. The stretching vibrations of the C-O bond in the alcohol group and the C-N bond of the tertiary amine give rise to strong to medium intensity bands in the fingerprint region of the spectrum (typically 1300-1000 cm⁻¹). Specifically, the C-O stretching vibration is expected in the 1075-1000 cm⁻¹ range. docbrown.info The C-N stretching vibrations of tertiary aliphatic amines are often weaker and can be found in the 1250-1020 cm⁻¹ region.

A detailed assignment of the expected vibrational frequencies for the key functional groups in this compound is presented in the table below. These assignments are based on established group frequency correlations from studies of related molecules such as methanol (B129727), cyclohexanemethanol, and N,N-dimethylcyclohexylamine. docbrown.infonist.govphysicsopenlab.org

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
-OHO-H Stretch3400 - 3200Strong, BroadMedium
-OHO-H Bend~1400MediumWeak
Cyclohexyl & -CH₃C-H Stretch3000 - 2850StrongStrong
CyclohexylCH₂ Bend~1450MediumMedium
C-OC-O Stretch1075 - 1000StrongMedium
C-NC-N Stretch1250 - 1020Medium-WeakMedium
N-(CH₃)₂C-H Bend (in-plane)~1470MediumMedium

This table presents expected vibrational frequencies for this compound based on characteristic group frequencies.

The unique combination of these vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), provides a distinctive spectroscopic signature for the identification and characterization of this compound. docbrown.info

Application of Raman Spectroscopy in Characterization of this compound

Raman spectroscopy is a complementary technique to infrared spectroscopy and is particularly valuable for the characterization of this compound. A key advantage of Raman spectroscopy is its low interference from water, making it suitable for analyzing samples in aqueous solutions. iivs.org

In the context of this compound, Raman spectroscopy is effective in probing the non-polar bonds and symmetric vibrations within the molecule. The C-C bond stretching within the cyclohexyl ring, as well as the symmetric C-H stretching vibrations of the methyl and cyclohexyl groups, typically produce strong signals in the Raman spectrum. physicsopenlab.org For instance, the symmetric C-H stretching of the methyl groups is expected around 2840 cm⁻¹. researchgate.net

Furthermore, the C-N stretching vibration of the dimethylamino group, which can sometimes be weak or obscured in the IR spectrum, may be more clearly observed in the Raman spectrum. mdpi.com This makes Raman spectroscopy a useful tool for confirming the presence and structural integrity of the tertiary amine functionality. The combination of IR and Raman spectroscopy provides a more complete vibrational analysis, aiding in the positive identification and structural confirmation of [1- (Dimethylamino)cyclohexyl]methanol. iivs.org

Computational Chemistry and Theoretical Investigations of 1 Dimethylamino Cyclohexyl Methanol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations form the theoretical bedrock for understanding the intrinsic properties of [1-(Dimethylamino)cyclohexyl]methanol, enabling the prediction of its chemical behavior and the interpretation of spectroscopic data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a powerful and widely used quantum mechanical method to investigate the molecular and electronic structure of chemical compounds. arxiv.orgarxiv.org The process of geometry optimization via DFT seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, representing the most stable conformation of the molecule. mdpi.comresearchgate.net For this compound, these calculations would identify the most stable conformer, which is anticipated to feature the cyclohexane (B81311) ring in a chair conformation to minimize steric strain.

Further analysis of the electronic structure provides critical insights into the molecule's reactivity. Key aspects of this analysis include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. For this compound, the HOMO is expected to be localized on the lone pair of the nitrogen atom in the dimethylamino group, indicating this site's susceptibility to electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical stability and reactivity.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution across the molecule. In the case of this compound, regions of negative electrostatic potential are expected around the electronegative nitrogen and oxygen atoms, signifying their nucleophilic character. Conversely, areas of positive potential would be associated with the hydrogen atoms.

Mulliken Charges: This analysis provides a quantitative estimation of the partial charge on each atom within the molecule. It would likely confirm the electronegative nature of the nitrogen and oxygen atoms, assigning them partial negative charges, while the carbon and hydrogen atoms would carry partial positive charges.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This data is representative and can vary based on the specific functional and basis set used.

PropertyIllustrative Value
HOMO Energy-6.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap7.7 eV

Ab Initio Methods in Conformational Space Exploration and Energy Landscape Mapping

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are invaluable for exploring the complex conformational landscape of molecules. openaccessjournals.comnih.gov For this compound, these methods can be used to perform a systematic search of the potential energy surface to identify all stable conformers and the transition states that connect them. researchgate.net

The conformational flexibility of this molecule arises from several factors, including the potential for ring inversion of the cyclohexane moiety (from one chair conformation to another) and the rotation around the single bonds connecting the dimethylamino and hydroxymethyl groups to the ring. Ab initio calculations, such as Møller–Plesset perturbation theory (MP2), can accurately map the energy changes associated with these motions, thereby creating a detailed energy landscape. rsc.org This map reveals the relative energies of different conformers and the energy barriers to their interconversion, providing a comprehensive understanding of the molecule's conformational preferences. nih.gov

Prediction of Spectroscopic Parameters

A significant application of quantum mechanical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate both the computational model and the experimental assignments. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool. nih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical chemical shifts for each nucleus in the molecule. These predictions are highly valuable for assigning the signals in an experimental NMR spectrum to the corresponding atoms.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical spectrum helps in the assignment of specific vibrational modes, such as the characteristic stretching and bending frequencies of the O-H, C-H, C-O, and C-N bonds.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra in the ultraviolet-visible (UV-Vis) range. These calculations can determine the absorption wavelengths (λmax) and identify the nature of the underlying electronic transitions, which for this molecule would likely involve the non-bonding electrons on the oxygen and nitrogen atoms.

Table 2: Representative Predicted Spectroscopic Data for this compound Values are illustrative and can vary with the computational method and experimental conditions.

Spectroscopic ParameterPredicted Range
¹H NMR Chemical Shift (O-H)2.0 - 4.5 ppm
¹³C NMR Chemical Shift (C-N)50 - 65 ppm
IR Frequency (O-H stretch)3300 - 3500 cm⁻¹
UV-Vis λmax~200 - 220 nm

Molecular Dynamics and Conformational Analysis

While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time.

Simulation of Dynamic Equilibria and Conformer Populations

MD simulations model the movement of atoms in a molecule over a period of time by solving Newton's equations of motion. youtube.com This technique allows for the exploration of the dynamic equilibrium between the different accessible conformations of this compound. By simulating the molecule's behavior, often in a simulated solvent environment to mimic real-world conditions, it is possible to determine the relative populations of various conformers. This is achieved by analyzing the trajectory of the simulation to see how much time the molecule spends in each conformational state, providing insight into their relative thermodynamic stabilities.

Reaction Mechanism Studies via Computational Modeling

Computational modeling serves as a "virtual laboratory" to explore the pathways of chemical reactions at an atomic level. For a molecule like this compound, which contains both a hydroxyl group (-OH) and a tertiary amine group (-N(CH₃)₂), computational studies would be invaluable in understanding its reactivity and catalytic potential.

Elucidation of Catalytic Pathways and Transition States (e.g., Nucleophilic vs. General Base Catalysis)

In a hypothetical reaction where this compound acts as a catalyst, its bifunctional nature would be of primary interest. The lone pair of electrons on the nitrogen atom of the dimethylamino group could allow it to act as a nucleophile or a general base. Similarly, the hydroxyl group can act as a proton donor or a nucleophile.

Computational methods, particularly Density Functional Theory (DFT), would be employed to model the reaction pathways.

Nucleophilic Catalysis Pathway: In this scenario, the nitrogen or oxygen atom would directly attack an electrophilic center of a substrate, forming a covalent intermediate. The subsequent breakdown of this intermediate would regenerate the catalyst and yield the product. Computational modeling would identify the structure of this intermediate and the transition states leading to its formation and decomposition.

General Base Catalysis Pathway: Here, the dimethylamino group would act as a proton acceptor, abstracting a proton from another molecule in the reaction (e.g., the hydroxyl group of another this compound molecule or a substrate) to enhance its nucleophilicity. The calculations would map the potential energy surface for this proton transfer event.

To distinguish between these pathways, chemists would computationally locate the transition state for each proposed mechanism. A transition state is the highest energy point along the reaction coordinate, and its geometry provides insight into the bonding changes occurring during the reaction. The relative energies of these transition states would indicate the most likely catalytic pathway.

Energy Barrier Calculations and Prediction of Reaction Kinetics

Once transition states are identified, the energy barrier (activation energy, Ea) for the reaction can be calculated. This is the energy difference between the reactants and the transition state. A lower energy barrier corresponds to a faster reaction rate.

Quantum mechanical calculations would provide the Gibbs free energy of activation (ΔG‡), which is crucial for predicting reaction kinetics through Transition State Theory. The table below illustrates hypothetical energy barriers for different catalytic pathways that could be investigated for this compound.

Table 1: Hypothetical Calculated Energy Barriers for Catalytic Pathways

Catalytic Pathway Transition State Calculated Energy Barrier (kcal/mol) Predicted Relative Rate
Nucleophilic Catalysis (via N) TS-Nuc 25.4 Slow
Nucleophilic Catalysis (via O) TS-Nuc-O 28.1 Very Slow

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

These theoretical calculations would allow researchers to predict which reactions this compound could effectively catalyze and under what conditions, guiding future experimental work.

Structure-Property Relationship Modeling and Theoretical Design

This branch of computational chemistry aims to understand how a molecule's three-dimensional structure influences its physical properties and biological activity, and to use this knowledge to design new, improved molecules.

Theoretical Approaches to Molecular Interactions and Receptor Modulation Theories

If this compound were being investigated for potential biological activity, computational methods would be used to predict how it might interact with a biological target, such as a protein receptor. The molecule possesses key features for molecular recognition:

Hydrogen Bond Donor: The hydroxyl group.

Hydrogen Bond Acceptor: The nitrogen of the amino group and the oxygen of the hydroxyl group.

Hydrophobic Regions: The cyclohexane ring.

Molecular docking simulations would be performed to predict the preferred binding orientation (pose) of the compound within the active site of a receptor. These simulations calculate a "docking score," which estimates the binding affinity. Following docking, Molecular Dynamics (MD) simulations could be run. MD simulations model the movement of the molecule and the protein over time, providing insights into the stability of the binding pose and the specific intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) that are most important for binding.

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

Based on the insights from reaction mechanism studies and structure-property relationship modeling, chemists could computationally design new derivatives of this compound with enhanced properties. This in silico design process is a cornerstone of modern drug discovery and materials science.

For example, if calculations showed that the general base catalysis pathway was limited by the basicity of the nitrogen atom, derivatives could be designed to modulate this property. Electron-donating groups could be computationally added to the cyclohexane ring to increase the electron density on the nitrogen, and the effect on the reaction's energy barrier could be recalculated.

The table below shows a hypothetical design study for new derivatives aimed at enhancing catalytic activity by lowering the energy barrier.

Table 2: Hypothetical In Silico Design of Derivatives to Enhance Reactivity

Derivative Modification Predicted pKa of Amine Predicted Energy Barrier (kcal/mol)
This compound Parent Molecule 9.5 21.8
[1-(Diethylamino)cyclohexyl]methanol Larger alkyl groups on N 9.7 21.5
[4-Methoxy-1-(dimethylamino)cyclohexyl]methanol Electron-donating group on ring 9.6 21.6

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

This iterative cycle of prediction, design, and re-evaluation allows for the rapid screening of many potential new molecules before committing to their time-consuming and expensive chemical synthesis.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate and Building Block

The primary and most documented application of [1-(Dimethylamino)cyclohexyl]methanol and its immediate precursors is as a crucial intermediate in multi-step organic synthesis. Its unique combination of functional groups on a stable carbocyclic frame allows for the construction of more elaborate molecular architectures.

This compound serves as a key precursor in the synthesis of complex bioactive molecules. A prominent example is its role in the synthesis of 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, a compound also known as AH-7921. researchgate.netresearchgate.netnih.gov The synthesis of this complex benzamide highlights the utility of the [1-(dimethylamino)cyclohexyl]methyl moiety as a core structural unit.

The common synthetic pathway to AH-7921 involves the initial formation of 1-(dimethylamino)cyclohexanecarbonitrile. researchgate.net This intermediate is typically prepared via a Strecker synthesis, reacting cyclohexanone (B45756), dimethylamine (B145610), and potassium cyanide. The carbonitrile is then reduced to the corresponding primary amine, which is subsequently acylated with 3,4-dichlorobenzoyl chloride to yield the final product. An alternative final step involves reducing the nitrile to the primary alcohol, this compound, which is then converted to the amine before acylation. This synthetic route underscores the compound's importance as a direct and essential precursor.

Table 1: Synthetic Pathway to AH-7921

Step Reactants Key Intermediate Product
1 Cyclohexanone, Dimethylamine, Potassium Cyanide 1-(Dimethylamino)cyclohexanecarbonitrile -
2 1-(Dimethylamino)cyclohexanecarbonitrile, Reducing Agent (e.g., LiAlH₄) [1-(Dimethylamino)cyclohexyl]methanamine -

This interactive table outlines the principal steps in the synthesis of AH-7921, demonstrating the central role of the this compound precursor.

The rigid cyclohexyl ring of this compound provides a stable, three-dimensional scaffold. This scaffold is valuable for orienting functional groups in specific spatial arrangements, a key principle in the design of new chemical entities. The development of various analogs of AH-7921, such as U-47700 (a structural isomer), demonstrates the utility of the substituted cyclohexane (B81311) framework in medicinal chemistry and drug discovery. touro.edu Researchers can modify the functional groups attached to the ring or alter their stereochemistry to investigate structure-activity relationships (SAR).

The presence of both a hydroxyl group and a tertiary amine group offers two distinct points for chemical modification, allowing it to be a building block for multifunctional compounds. The hydroxyl group can be esterified, etherified, or converted into other functional groups, while the tertiary amine can act as a base, a nucleophile, or a coordination site for metal ions. This dual functionality makes the scaffold adaptable for creating diverse molecular libraries aimed at discovering new compounds with specific properties.

Catalytic Applications and Ligand Design in Asymmetric Synthesis

The structural characteristics of this compound suggest its potential for applications in catalysis, particularly in the field of asymmetric synthesis where the creation of specific stereoisomers is crucial.

While specific research detailing the use of this compound as a chiral auxiliary is not extensively documented, its structural class—amino alcohols—is well-established in this role. Chiral amino alcohols are frequently used to induce stereoselectivity in reactions such as alkylations, aldol (B89426) additions, and reductions. If resolved into its individual enantiomers, chiral this compound could potentially serve as a recoverable auxiliary, guiding the stereochemical outcome of a reaction before being cleaved from the product. Its rigid cyclohexane backbone could provide a well-defined steric environment to effectively bias the approach of reagents to a prochiral center.

The combination of a nitrogen atom (from the dimethylamino group) and an oxygen atom (from the methanol (B129727) group) makes this compound a candidate for use as a bidentate ligand in transition metal catalysis. Such N,O-ligands are crucial in a wide array of metal-catalyzed reactions, including hydrogenations, cross-couplings, and oxidations.

The design of ligands derived from this molecule could involve simple coordination to a metal center or further chemical modification to enhance catalytic activity and selectivity. The steric bulk of the cyclohexyl group and the electronic properties of the donor atoms can be fine-tuned. The ability of the nitrogen and oxygen atoms to form a stable five-membered chelate ring with a metal center is a key feature that can enhance the stability and performance of a catalyst.

Table 2: Potential Metal-Ligand Interactions

Donor Atom Type Potential Coordination
Nitrogen Tertiary Amine (Lewis Base) Coordination to a metal center (e.g., Palladium, Rhodium, Ruthenium)

This interactive table shows the potential coordination sites of this compound when acting as a ligand.

Potential in the Development of Novel Organic Materials

The functional groups present in this compound provide handles for its incorporation into larger macromolecular structures, suggesting its potential as a monomer or functional additive in materials science.

The primary alcohol can participate in polymerization reactions, such as the formation of polyesters or polyurethanes. Integrating the rigid cyclohexyl unit into a polymer backbone could impart desirable thermal and mechanical properties, such as increased rigidity and a higher glass transition temperature.

Furthermore, the tertiary amine group can serve as a site for post-polymerization modification or as a basic site to alter the properties of the material, such as its pH-responsiveness or its ability to coordinate with metal ions for applications in catalysis or separation science. While the direct application of this compound in materials science is an emerging area, its structural attributes make it a promising candidate for the development of new functional polymers and advanced organic materials.

Incorporation into Polymeric Structures for Tunable Properties

The presence of a reactive hydroxyl group allows for the incorporation of this compound into various polymer backbones, such as polyurethanes and polyesters. In these applications, it can function as a chain extender or a modifying agent, introducing specific functionalities that can influence the final properties of the polymer.

The tertiary amine group within the molecule can impart unique characteristics to the resulting polymers. For instance, in polyurethanes, the dimethylamino group can act as a built-in catalyst for the urethane-forming reaction or can provide sites for post-polymerization modifications. Furthermore, the presence of this amine functionality can enhance the polymer's adhesion to various substrates and improve its resistance to corrosion.

While extensive research on the specific use of this compound for creating polymers with tunable properties is still emerging, its structural motifs are found in various stimuli-responsive polymers. For example, polymers containing dimethylamino groups are known to exhibit pH and temperature sensitivity, making them suitable for applications in drug delivery systems and smart coatings. The incorporation of the cyclohexyl ring can also enhance the thermal stability and mechanical properties of the polymer. The potential to synthesize stimuli-responsive hydrogels and self-healing polymers using monomers with similar functionalities is an active area of research.

Functionalization of Surfaces and Interfaces for Specific Chemical Interactions

The dual functionality of this compound also makes it a candidate for the chemical modification of surfaces and interfaces. The hydroxyl group can be used to graft the molecule onto surfaces of materials like silica, metal oxides, or other polymers through condensation reactions or by reacting with surface-bound isocyanates.

Once anchored, the exposed dimethylamino groups can significantly alter the surface properties. These tertiary amine functionalities can impart a positive charge to the surface at acidic pH, which can be utilized for electrostatic interactions with negatively charged molecules or particles. This property is particularly relevant in the development of antimicrobial surfaces, sensors, and separation media.

Moreover, the amine groups can act as catalysts for surface-initiated polymerizations or as binding sites for metal ions, opening up possibilities for creating functional coatings with tailored chemical reactivity. In the context of biomaterials, the ability to control surface chemistry is crucial for directing biological responses such as cell adhesion and protein adsorption. While direct studies on this compound for surface functionalization are not widely reported, the principles of using similar amino alcohols are well-established in the field.

Chemical and Physical Properties

PropertyValue
Molecular Formula C9H19NO
Molecular Weight 157.26 g/mol
Appearance White to off-white solid
Melting Point 58-62 °C
Boiling Point Not available
Solubility Soluble in methanol, ethanol (B145695), and other organic solvents.

Preparation Methods

The synthesis of this compound is most commonly achieved through a two-step process involving the Mannich reaction followed by a reduction step.

In the first step, cyclohexanone undergoes a Mannich reaction with formaldehyde (B43269) and dimethylamine to produce 1-(dimethylaminomethyl)cyclohexanone. This intermediate is then subjected to reduction, typically using a reducing agent like sodium borohydride, to convert the ketone group into a hydroxyl group, yielding the final product.

Alternative synthetic routes may involve the use of organometallic reagents or the reduction of corresponding amides or esters.

Spectroscopic Data

TechniqueKey Features
¹H NMR Signals corresponding to the protons of the cyclohexyl ring, the methylene (B1212753) group adjacent to the hydroxyl group, the methylene group attached to the nitrogen, and the methyl groups of the dimethylamino moiety.
¹³C NMR Resonances for the carbons of the cyclohexyl ring, the carbon bearing the hydroxyl group, the carbon attached to the nitrogen, and the carbons of the dimethylamino group.
IR Spectroscopy A broad absorption band in the region of 3400-3200 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. A C-N stretching band is also observable.
Mass Spectrometry The mass spectrum shows the molecular ion peak and fragmentation patterns consistent with the structure of the compound.

Q & A

Basic Questions

Q. What is the chemical identity and structural configuration of [1-(Dimethylamino)cyclohexyl]methanol?

  • Answer : The compound features a cyclohexane ring substituted with a dimethylamino group at the 1-position and a hydroxymethyl group. Its IUPAC name is 3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide in the context of its derivative AH-7921 . Key identifiers include:

PropertyDataSource
Molecular FormulaC₁₅H₂₁Cl₂N₂O₂ (AH-7921)
SMILESCN(C)C1CCCCC1CODerived from
CAS No.Not explicitly listed; see AH-7921 (CAS 123333-71-1)

Q. What are the standard synthetic routes for this compound and its derivatives?

  • Answer : Synthesis typically involves reductive amination or substitution reactions. For example, AH-7921 is synthesized via coupling of 3,4-dichlorobenzoyl chloride with this compound under anhydrous conditions . Key reagents include dimethylamine and cyclohexanol derivatives. Reaction optimization should focus on solvent purity (e.g., dichloromethane) and temperature control (20–25°C) to minimize side products .

Advanced Research Questions

Q. How can researchers optimize the enantioselective synthesis of this compound derivatives?

  • Answer : Chiral resolution techniques, such as using (R,R)- or (S,S)-tartaric acid as resolving agents, can isolate enantiomers. Evidence from similar cyclohexylamine syntheses (e.g., MT-45) shows that stereochemical control during the alkylation step (e.g., using chiral catalysts like BINAP) improves enantiomeric excess (ee > 90%) . HPLC with chiral columns (e.g., Chiralpak AD-H) is recommended for purity analysis .

Q. What analytical methods are critical for characterizing this compound in complex matrices?

  • Answer :

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) for fragmentation patterns .
  • NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 1.2–1.8 (cyclohexyl protons), δ 2.2 (N,N-dimethyl), δ 3.5 (CH₂OH) .
  • HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase acetonitrile:phosphate buffer (pH 3.0) (70:30), detection at 254 nm .

Q. How do structural modifications to the cyclohexyl or dimethylamino groups impact biological activity?

  • Answer : In AH-7921 derivatives, replacing the cyclohexyl group with a phenyl ring reduces µ-opioid receptor binding affinity by 50%, while substituting dimethylamino with pyrrolidino enhances lipophilicity (logP +0.7) and CNS penetration . SAR studies should prioritize modifications at the benzamide moiety for targeted activity .

Q. What contradictions exist in reported toxicity data for this compound analogs?

  • Answer : AH-7921 shows conflicting LD₅₀ values: 12.7 mg/kg (mouse, IV) vs. 32.1 mg/kg (rat, oral) . Discrepancies may arise from species-specific metabolism (e.g., cytochrome P450 isoform variability) or impurities in clandestine samples. Researchers should validate purity via DSC (melting point 148–150°C) and replicate studies across models .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer :

  • PPE : Nitrile gloves, lab coat, and fume hood use (NFPA Health Hazard Rating: 3) .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste (EPA Category D003) .
  • Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .

Future Research Directions

  • Biocatalytic Synthesis : Explore lipase-mediated enantioselective esterification to improve green chemistry metrics .
  • Neuropharmacology : Investigate κ-opioid receptor cross-reactivity using radioligand binding assays (e.g., [³H]U69,593) .
  • Environmental Impact : Assess biodegradation pathways via LC-QTOF-MS to identify persistent metabolites .

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